Sodium DL-methionate

Description

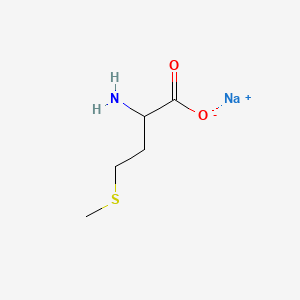

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-amino-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREPZTZSVPKCAR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NNaO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962025 | |

| Record name | Sodium 2-amino-4-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41863-30-3 | |

| Record name | Racemethionine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041863303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-amino-4-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium DL-methionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0454WYDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Applications and Experimental Models Utilizing Dl Methionine Salts Non Human Organisms

Animal Nutrition Research

DL-methionine and its salts are critical for animal nutrition, particularly when diets rely heavily on plant-based protein sources, which are often deficient in this essential amino acid. Research has explored various DL-methionine salts to optimize animal performance and nutrient utilization.

Dietary Supplementation Studies in Avian Species (e.g., Broilers, Quails)

Studies in avian species have investigated the efficacy of DL-methionine and its derivatives. In broilers, DL-methionine is a primary limiting amino acid, and supplementation is crucial for optimal growth and feed conversion nutrition-chemicals.com. Research comparing different methionine sources, such as DL-methionine, L-methionine, and methionine hydroxy analogue (MHA), has shown that these sources can lead to similar growth performances when supplemented at appropriate levels around the birds' requirements adisseo.comnih.govnih.govresearchgate.netthepoultrysite.com. For instance, a meta-analysis indicated that DL-methionine and MHA treatments did not significantly differ in performance when DL-methionine replaced MHA at a 65:100 weight ratio nih.gov. Similarly, studies comparing DL-methionine and its sodium salt in broiler starter diets found them to be equally effective on an equimolar basis for improving the gain/feed ratio, with no significant difference between the two forms psu.edu.

In Japanese quail, DL-methionine supplementation has been shown to improve growth traits such as final weight, weight gain, and feed conversion ratio nih.govalexjvs.com. Research has indicated that supplementation with DL-methionine at specific levels (e.g., 1.5 g/kg) can enhance reproductive performance, egg quality, and immune parameters in quail breeders nih.gov. Investigations into the ideal ratio of digestible methionine plus cystine to digestible lysine (B10760008) for growing Japanese quail highlighted that a ratio of 0.73 provided uniform growth and satisfactory performance redalyc.org.

Research in Aquaculture Systems (e.g., Fish Species like Rainbow Trout, Tilapia)

Methionine is also a key limiting amino acid in aquaculture diets, especially those utilizing plant-based proteins thefishsite.combioone.orgcambridge.org. Research in Nile tilapia (Oreochromis niloticus) has demonstrated that DL-methionine supplementation significantly improves growth performance and feed utilization bioone.orgnih.govekb.eg. Studies comparing DL-methionine with methionine hydroxy analogue (MHA) in tilapia diets have yielded varied results. Some research suggests that DL-methionine supplementation leads to higher final body weight and improved feed conversion compared to MHA nih.gov. However, other studies indicate that DL-methionine and MHA can be similarly effective when compared on an equimolar basis, particularly in plant-based aquafeeds aquafeed.co.uk. The dipeptide DL-methionyl-DL-methionine has also been evaluated, showing increased weight gain and specific growth rate in Nile tilapia, suggesting efficient absorption and utilization of methionine in this form cambridge.orgcabidigitallibrary.org. In rainbow trout, DL-methionine has been found to have higher bioavailability than MHA-Ca, resulting in better fish weight gain and growth rate nih.gov.

Investigations in Swine Nutrition

In swine nutrition, methionine is typically the second or third limiting amino acid in common diets. Supplementation with DL-methionine can enhance the efficiency of dietary protein utilization researchgate.netpig333.com. Studies comparing DL-methionine with methionine hydroxy analogue (MHA) in pigs have investigated their relative bioavailability and efficacy. Some research indicates that DL-methionine may offer superior performance in terms of average daily gain and feed conversion ratio compared to MHA-FA researchgate.netanimbiosci.org. Nitrogen balance studies have also evaluated the relative bioavailability of DL-methionine and MHA-Ca, with findings suggesting that DL-methionine and L-methionine are equally bioavailable in pigs, while MHA-Ca shows lower bioavailability on both product-to-product and equimolar bases animbiosci.orgnih.gov.

Comparative Bioefficacy of DL-Methionine Salts and Analogues in Animal Performance

The comparative bioefficacy of different methionine sources is a subject of ongoing research. DL-methionine is often considered the reference standard feedstrategy.com. Studies frequently compare DL-methionine with its hydroxy analogue (MHA), available as free acid (MHA-FA) or calcium salt (MHA-Ca). Meta-analyses and comparative studies in broilers suggest that while MHA can be effective, its bioefficacy relative to DL-methionine varies, often cited around 65-81% on an equimolar basis, depending on the response criterion and experimental conditions nih.govfeedstrategy.comnih.gov. For instance, MHA-FA has shown variable efficacy, with some studies reporting around 73% bioefficacy for weight gain and 68% for feed conversion compared to DL-methionine on an equimolar basis researchgate.nettandfonline.com. In pigs, studies have also indicated differences in bioavailability, with DL-methionine often showing higher or equivalent efficacy compared to MHA-Ca researchgate.netanimbiosci.orgnih.gov. Sodium DL-methionate has been directly compared with DL-methionine in broilers, showing equal effectiveness on an equimolar basis for improving gain/feed ratio psu.edu.

Role in Specific Biochemical Processes in Model Organisms

Ethylene (B1197577) Synthesis in Plants (Yang Cycle Research)

In plants, methionine plays a crucial role as a precursor in the biosynthesis of ethylene, a plant hormone involved in various developmental processes, including fruit ripening and senescence wikipedia.orgmaxapress.com. This pathway is part of the Yang cycle, which also involves the recycling of methionine metabolites maxapress.comnih.gov. Methionine is converted to S-adenosylmethionine (SAM), which is then used in the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene maxapress.com. While research primarily focuses on DL-methionine or L-methionine in plant ethylene synthesis studies, the fundamental role of methionine as a precursor is well-established wikipedia.orgmaxapress.comnih.gov. Studies have investigated the impact of methionine application on ethylene production and plant growth, exploring the complex metabolic pathways involved maxapress.comfrontiersin.org.

This compound: Applications in Research and Experimental Models

This compound, a salt form of the essential amino acid DL-methionine, serves as a crucial compound in various scientific investigations, particularly within the realms of microbial biology and animal nutrition. Its role as a source of methionine, a key sulfur-containing amino acid vital for protein synthesis, methylation reactions, and antioxidant defense, underpins its utility in a range of experimental models. This article explores the research applications and experimental models that utilize DL-methionine salts, focusing on their impact on microbial growth, amino acid interrelationships, and the development of models for specific biological conditions, strictly adhering to the outlined research areas.

Conclusion

Sodium DL-methionate and other DL-methionine salts are instrumental in a wide array of research applications, particularly in non-human biological systems. Their established roles in microbial metabolism, as key components in amino acid interrelationships, and as critical elements in animal models for hepatic injury and enteric health underscore their scientific significance. Continued research utilizing these compounds contributes to a deeper understanding of nutritional requirements, metabolic pathways, and disease mechanisms across various species.

Compound List

this compound

DL-methionine

DL-methionyl-DL-methionine

Methionine Hydroxy Analogue (MHA)

DL-2-hydroxy-4-methylthiobutanoic acid (HMTBa)

Calcium salt of methionine hydroxy analogue (HMTBa-Ca)

L-methionine

Cysteine

Arginine

Biochemical Roles and Metabolic Pathways of Dl Methionine Salts in Biological Systems Non Human

General Overview of Methionine Metabolism in Diverse Organisms

Methionine is a sulfur-containing amino acid that holds a central position in the cellular metabolism of nearly all organisms. nih.govnih.gov It is not only a fundamental constituent of proteins but also a precursor for a variety of essential metabolites. oup.comnih.gov Its metabolic pathways are interlocked with processes like one-carbon transfers, polyamine synthesis, and in plants, the production of the hormone ethylene (B1197577). nih.govnih.gov

Unlike animals, plants and most microorganisms can synthesize methionine from inorganic sulfate (B86663). nih.gov In these organisms, methionine belongs to the aspartate family of amino acids, which also includes lysine (B10760008), threonine, and isoleucine. nih.govnih.gov The biosynthetic pathway begins with the assimilation of sulfate and the synthesis of cysteine or homocysteine. nih.gov In plants, the process is more complex than in microorganisms, with O-phosphohomoserine serving as the key branch-point intermediate for the synthesis of both methionine and threonine. oup.com The regulation of this pathway in plants and bacteria is crucial for controlling the levels of essential amino acids. nih.gov In bacteria, this regulation occurs through a combination of feedback inhibition and repression, while in plants, feedback inhibition is the more significant mechanism. nih.gov

Metabolic Interconversions of DL-Methionine and its D-Enantiomer

Commercially available methionine supplements, such as Sodium DL-methionate, are often racemic mixtures of D- and L-isomers. nih.gov Only the L-enantiomer is directly incorporated into proteins and used in other primary metabolic functions. nih.gov Therefore, the D-methionine component must be converted into its biologically active L-form before it can be utilized by the animal. nih.govchemunique.co.za

The conversion of D-methionine to L-methionine is a well-documented two-step enzymatic process. nih.gov

Oxidative Deamination: The first step involves the oxidation of D-methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (also known as α-keto-γ-methylthiobutyrate, KMB). nih.govresearchgate.net This reaction is catalyzed by the FAD-containing enzyme D-amino acid oxidase (D-AAO). nih.govnih.gov This process results in the formation of an imino acid intermediate, which is then hydrolyzed to KMB and ammonia. scispace.com

Transamination: In the second step, the achiral KMB molecule is converted to L-methionine through a transamination reaction. nih.gov This reaction involves the transfer of an amino group from another amino acid to KMB, a process catalyzed by pyridoxal (B1214274) phosphate-dependent enzymes called aminotransferases. nih.gov

This enzymatic cascade allows for the complete conversion of the D-isomer into the usable L-form. nih.govresearchgate.net Research has demonstrated the feasibility of this biotransformation in vitro using a combination of enzymes, including D-AAO, catalase (to decompose the hydrogen peroxide byproduct), a dehydrogenase to provide the amino group, and a regenerating enzyme for the cofactor NADH. nih.govresearchgate.netpsu.edu

| Enzyme | Abbreviation | Function | Cofactor | Reference |

|---|---|---|---|---|

| D-Amino Acid Oxidase | D-AAO | Catalyzes the oxidative deamination of D-methionine to 2-oxo-4-methylthiobutyric acid (KMB). | FAD (Flavin Adenine Dinucleotide) | nih.govscispace.com |

| Aminotransferases (Transaminases) | - | Catalyze the transfer of an amino group to KMB to form L-methionine. | Pyridoxal Phosphate (B84403) | nih.gov |

| Catalase | - | Decomposes hydrogen peroxide (H₂O₂), a byproduct of the D-AAO reaction, preventing oxidative damage. | - | nih.govpsu.edu |

D-amino acid oxidase (D-AAO) is a flavoenzyme that is widespread in eukaryotes, from yeast to mammals, but is notably absent in plants. scispace.comnih.gov In animals, D-AAO is found in various tissues, with the highest expression typically in the kidney and liver, which are the primary sites for the conversion of D-methionine. chemunique.co.zanih.gov The enzyme exhibits high specificity for D-isomers of amino acids and is almost inactive towards the corresponding L-forms. scispace.com

The physiological role of D-AAO extends beyond the metabolism of dietary D-amino acids. It is considered a component of the innate defense system in mammals, as it can catabolize D-amino acids of bacterial origin, generating hydrogen peroxide (H₂O₂), which has antimicrobial properties. nih.gov While D-AAO acts on several neutral and basic D-amino acids, another related enzyme, D-aspartate oxidase (DDO), is specific for acidic D-amino acids like D-aspartate. jst.go.jp The presence and activity of these oxidases are crucial for managing the levels of various D-amino acids in the body. wesleyan.edu

Key Metabolic Cycles and Pathways Associated with Methionine

Beyond its role in protein synthesis, methionine is a central hub for several critical metabolic pathways that are highly conserved across species. nih.govharvard.edu The majority of methionine metabolism, estimated at around 80% in plants, proceeds through its conversion to S-adenosylmethionine (SAM). nih.gov

The Methionine Cycle (or SAM Cycle): This cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT). nih.gov SAM is the principal methyl donor in the cell, providing methyl groups for the synthesis and modification of DNA, RNA, proteins, phospholipids, and creatine. nih.govnih.govresearchgate.net After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. nih.gov

The Transsulfuration Pathway: This pathway serves as a link between the metabolism of sulfur-containing amino acids. Homocysteine, an intermediate from the methionine cycle, can be irreversibly diverted into the transsulfuration pathway. harvard.eduresearchgate.net In this two-step process, homocysteine first condenses with serine to form cystathionine (B15957), which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia. nih.gov This pathway is the primary route for the synthesis of the non-essential amino acid cysteine in animals and is rate-limiting for the production of the key antioxidant, glutathione (B108866). nih.govresearchgate.net

The Methionine Salvage Pathway: This pathway regenerates methionine from a byproduct of polyamine synthesis. harvard.eduresearchgate.net SAM is also a precursor for polyamines, and during this process, the molecule 5'-methylthioadenosine (MTA) is formed. The salvage pathway efficiently recycles the methylthio group from MTA to reform methionine, conserving this essential amino acid. harvard.edu

| Pathway | Primary Function | Key Intermediate(s) | Key Product(s)/Outcome(s) | Reference |

|---|---|---|---|---|

| Methionine Cycle | Methyl group donation for biosynthesis and epigenetic regulation. | S-adenosylmethionine (SAM), Homocysteine | Regeneration of Methionine, Methylated compounds | nih.govresearchgate.net |

| Transsulfuration Pathway | Synthesis of cysteine and downstream antioxidants. | Homocysteine, Cystathionine | Cysteine, Glutathione, Taurine (B1682933) | nih.govharvard.eduresearchgate.net |

| Methionine Salvage Pathway | Recycling of methionine during polyamine synthesis. | 5'-methylthioadenosine (MTA) | Regeneration of Methionine | harvard.eduresearchgate.net |

S-Adenosylmethionine (SAM-e) Cycle and Transmethylation Reactions

The methionine cycle, also known as the SAM-e cycle, is a central metabolic hub that initiates with the activation of methionine. nih.gov In this process, methionine reacts with adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT) to form S-adenosylmethionine (SAM). amerigoscientific.comwikipedia.org SAM is the principal methyl group donor in virtually all biological systems and is involved in over 40 distinct metabolic reactions. amerigoscientific.comwikipedia.org

The core function of SAM within this cycle is to facilitate transmethylation, the transfer of its chemically reactive methyl group to a vast array of acceptor substrates, including nucleic acids (DNA and RNA), proteins, and phospholipids. wikipedia.orgyoutube.com These methylation events are vital for regulating numerous cellular processes, from epigenetic control of gene expression to maintaining membrane fluidity. wikipedia.orgnih.gov

Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). amerigoscientific.comnih.gov SAH is subsequently hydrolyzed by SAH hydrolase into adenosine and homocysteine. amerigoscientific.com The regeneration of methionine from homocysteine completes the cycle, ensuring a continuous supply of SAM for cellular needs. nih.gov The ratio of SAM to SAH is a critical regulatory point, as SAH acts as a potent competitive inhibitor of most transmethylation reactions. amerigoscientific.comnih.gov In animal models such as piglets, the gastrointestinal tract has been identified as a significant site of transmethylation, accounting for approximately 27% of the whole-body flux. researchgate.netnih.gov

Table 1: Key Components of the S-Adenosylmethionine (SAM-e) Cycle

| Component | Role | Key Enzyme(s) |

|---|---|---|

| Methionine | Initial substrate | Methionine Adenosyltransferase (MAT) |

| ATP | Provides adenosyl group | Methionine Adenosyltransferase (MAT) |

| S-Adenosylmethionine (SAM) | Primary methyl donor | Methyltransferases |

| S-Adenosylhomocysteine (SAH) | Product after methyl donation; inhibitor of transmethylation | S-Adenosylhomocysteine Hydrolase |

| Homocysteine | Intermediate; can be remethylated to methionine or enter transsulfuration | Methionine Synthase, BHMT |

Transsulfuration and Remethylation Pathways

Homocysteine, the intermediate formed from the SAM-e cycle, stands at a crucial metabolic crossroads, where its fate is determined by two major pathways: transsulfuration and remethylation. nih.gov

The transsulfuration pathway is an irreversible catabolic route that converts homocysteine into the amino acid cysteine. nih.gov This pathway is the sole mechanism for de novo cysteine synthesis in mammals. nih.gov The first committed step is the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme cystathionine β-synthase (CBS). amerigoscientific.comnih.gov Subsequently, cystathionine is cleaved by another PLP-dependent enzyme, cystathionine γ-lyase (CSE), to yield cysteine, ammonia, and α-ketobutyrate. nih.govnih.gov In many non-human mammals, the transsulfuration pathway has a limited tissue distribution, primarily active in the liver, kidneys, pancreas, and intestine. nih.gov Studies in piglets have demonstrated that the gastrointestinal tissues are a significant location for transsulfuration, contributing to about 23% of the total whole-body flux. researchgate.net

Table 2: Comparison of Transsulfuration and Remethylation Pathways

| Feature | Transsulfuration Pathway | Remethylation Pathway |

|---|---|---|

| Starting Substrate | Homocysteine | Homocysteine |

| Key Enzymes | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Methionine Synthase, Betaine-Homocysteine Methyltransferase (BHMT) |

| End Product | Cysteine | Methionine |

| Reversibility | Irreversible in mammals | Reversible (part of a cycle) |

| Primary Function | De novo synthesis of cysteine | Conservation of methionine |

| Tissue Distribution | Restricted (e.g., liver, kidney, intestine) nih.gov | Ubiquitous (most cells) nih.gov |

Transamination Processes in Methionine Catabolism

Beyond the major pathways of transmethylation and transsulfuration, methionine can also be catabolized via transamination. nih.gov This alternative degradative route involves the removal of methionine's α-amino group, a reaction catalyzed by a transaminase enzyme, which requires pyridoxal phosphate as a coenzyme. nih.govwikipedia.org

Role in the Biosynthesis of Other Sulfur-Containing Compounds (e.g., Cysteine, Taurine, Glutathione)

Methionine, through its metabolic pathways, serves as the ultimate sulfur source for the synthesis of several other biologically vital sulfur-containing compounds in non-human animals.

Cysteine: As detailed in the transsulfuration pathway, the sulfur atom from methionine is transferred via homocysteine to a serine backbone, resulting in the de novo synthesis of cysteine. nih.govwikipedia.org This makes dietary methionine availability a critical factor for maintaining cellular cysteine pools, especially in animals with high protein synthesis demands.

Taurine: The cysteine synthesized from methionine is the direct precursor for taurine biosynthesis. dcnutrition.comresearchgate.net The pathway involves a series of enzymatic steps, beginning with the oxidation of cysteine by cysteine dioxygenase to form cysteinesulfinate. researchgate.net Cysteinesulfinate is then decarboxylated to hypotaurine, which is subsequently oxidized to yield taurine. researchgate.net Taurine is not incorporated into proteins but exists as a free amino acid that is highly concentrated in tissues such as the heart, retina, and brain, where it plays roles in osmoregulation and cell membrane stabilization. nih.gov

Glutathione (GSH): Cysteine derived from methionine metabolism is a crucial and often rate-limiting component for the synthesis of glutathione. nih.gov Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it serves as the most abundant endogenous antioxidant in animal cells. researchgate.net Its synthesis is directly dependent on the availability of cysteine from the transsulfuration pathway. Studies in pigs have shown that dietary methionine supplementation can effectively increase hepatic glutathione concentrations, thereby enhancing the antioxidant capacity of the animal. researchgate.net

Integration into Protein Synthesis in Monogastric Animal Models

Methionine is an indispensable amino acid for all animals, meaning it cannot be synthesized endogenously and must be supplied through the diet. unibo.it In monogastric animals such as poultry and swine, its role extends beyond metabolic pathways to being a fundamental building block for protein.

In typical grain and soybean meal-based diets fed to commercial poultry, methionine is consistently identified as the first limiting amino acid, meaning its insufficiency restricts the animal's ability to synthesize protein and grow. unibo.itrovedar.com For swine, it is typically the second or third limiting amino acid in similar diets. nih.gov

The role of L-methionine in protein synthesis is unique, as it functions as the initiator amino acid for the translation of messenger RNA (mRNA) into polypeptide chains in all eukaryotic organisms. researchgate.netresearchgate.net Consequently, a sufficient supply of methionine is a prerequisite for the initiation of all protein synthesis.

Supplementing the diets of monogastric animals with sources like this compound has been shown to directly support productive functions. Research in growing pigs demonstrates that adequate methionine intake enhances nitrogen retention and promotes muscle protein accretion by stimulating the rate of protein synthesis while reducing protein degradation. nih.govresearchgate.net Similarly, in broiler chickens and fish, dietary methionine is critical for optimizing growth rates, feed efficiency, and muscle development. rovedar.comresearchgate.net

Table 3: Role of Methionine in Monogastric Animal Production

| Animal Model | Limiting Status in Diet | Key Roles in Production | Research Finding Example |

|---|---|---|---|

| Poultry (Broiler) | First limiting amino acid unibo.itrovedar.com | Initiates protein synthesis, supports muscle growth, improves feed efficiency. | Supplementation improves growth rate and breast muscle yield. rovedar.com |

| Swine (Pig) | Second or third limiting amino acid unibo.itnih.gov | Increases nitrogen retention, promotes muscle accretion, improves growth performance. | Dietary supplementation increases protein synthesis and decreases protein degradation. nih.gov |

| Fish (Tilapia) | Essential amino acid | Supports growth performance, involved in muscle growth regulation. | Methionine supplementation improves growth performance and is involved in regulating myogenesis-related genes. researchgate.net |

Molecular and Cellular Mechanisms of Action of Dl Methionine Salts in Vitro/in Vivo, Non Human

Cellular Uptake and Transport Mechanisms

The absorption of methionine and its analogues from the intestinal lumen into enterocytes is a critical first step for its systemic availability. This process is mediated by a variety of transport systems with different specificities and dependencies.

The transport of methionine across the apical membrane of intestinal cells is largely facilitated by sodium-dependent systems. nih.gov Key transporters include the low-affinity Na⁺-dependent system B⁰AT1 (SLC6A19), which operates with a 1:1 sodium-to-amino acid ratio and shows a high affinity for neutral amino acids with long side chains like L-methionine. nih.gov Another significant transporter is ATB⁰,⁺ (SLC6A14), which is dependent on both sodium and chloride, with a transport stoichiometry of 2 Na⁺:1 Cl⁻:1 amino acid. nih.gov

Research in pigs has demonstrated that dietary supplementation with DL-methionine can potently induce a sodium-dependent transport system for L-methionine, particularly in the jejunum. nih.gov In DL-Met-fed pigs, the transport of L-methionine was significantly reduced when luminal sodium was omitted, highlighting the crucial role of the sodium gradient in its absorption. nih.gov Studies in Caco-2 cells also confirm that both L- and D-methionine are transported via Na⁺-dependent mechanisms. researchgate.net

Furthermore, specific solute carrier (SLC) transporters are essential for methionine uptake in various cell types. For instance, the SLC43A2 transporter is vital for methionine import in regulatory T-cells, a process necessary for their survival. nih.govbiorxiv.org Other transporters identified with the potential to carry methionine include SLC1A5, SLC7A5, and SLC3A2. nih.govbiorxiv.org The methionine analogue DL-methionine hydroxy analogue (DL-MHA) also utilizes sodium-dependent transport, with studies in rainbow trout identifying both high- and low-affinity Na⁺-dependent transporter systems in the pyloric caeca and midgut. nih.gov

A conserved methionine residue within the transporter protein itself, specifically in the SLC1 family, has been identified as crucial for the coordination of one of the three sodium ions co-transported with the substrate, underscoring the intimate mechanistic link between the amino acid and the ion during transport. nih.gov

DL-methionine (DL-Met) and its hydroxy analogue, DL-2-hydroxy-4-(methylthio)butanoic acid (DL-MHA), exhibit distinct transport kinetics and mechanisms. DL-Met is primarily absorbed via active, carrier-mediated transport systems that are dependent on energy and sodium. nih.gov In contrast, DL-MHA is thought to be absorbed significantly through passive diffusion, a mechanism that does not require energy. nih.gov

Studies directly comparing the two sources in rainbow trout have shown that the intestinal transport flux rates for DL-MHA were significantly lower than for DL-Met. nih.govcolab.ws Specifically, the flux rates for DL-MHA were only about 42.2% to 66.0% of those for DL-Met in the pyloric caeca and midgut, respectively. nih.govcolab.ws This suggests a lower efficiency of intestinal transport for the hydroxy analogue compared to the amino acid form. nih.govcolab.ws

The different transport mechanisms are further highlighted by the experimental models used to study them. Brush border membrane vesicle (BBMV) models, which are well-suited for studying Na⁺-dependent active transport, may underestimate the transport of compounds like MHA that rely more on diffusion and subsequent intracellular conversion. nih.gov Conversely, everted gut sac models, which can measure both active transport and diffusion, are considered more suitable for comparing these two distinct molecules. nih.gov

The following table summarizes the key differences in the transport of DL-Methionine and its hydroxy analogue.

Interactive Data Table: Comparative Transport of Methionine Sources

| Feature | DL-Methionine (DL-Met) | DL-Methionine Hydroxy Analogue (DL-MHA) | References |

| Primary Mechanism | Active, Na⁺-dependent transport | Passive diffusion and Na⁺-dependent transport | nih.gov |

| Key Transporters | B⁰AT1 (SLC6A19), ATB⁰,⁺ (SLC6A14) | Monocarboxylate transporters (MCTs), Sodium monocarboxylate transporters (SMCTs) | nih.govresearchgate.netnih.gov |

| Transport Efficiency | Higher intestinal transport flux rates | Lower intestinal transport flux rates (42-66% of DL-Met in trout) | nih.govcolab.ws |

| Energy Requirement | Energy-dependent | Primarily energy-independent (diffusion) | nih.gov |

Intracellular Metabolic Fate and Utilization

Once absorbed, methionine sources must be converted into L-methionine to be utilized for protein synthesis and other metabolic functions. nih.gov The metabolic pathways for DL-methionine and its hydroxy analogue differ, particularly in the initial conversion steps.

L-methionine is the biologically active form used directly by animals for protein synthesis and as a precursor for other critical metabolites. nih.gov Therefore, both the D-enantiomer of methionine (D-Met) and the D- and L-enantiomers of MHA must undergo enzymatic conversion to L-methionine. nih.gov

This conversion process for both D-Met and MHA involves a two-step enzymatic reaction. The first step is the stereospecific conversion to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). nih.govrsc.org

D-Methionine is oxidized to KMB by D-amino acid oxidase (D-AAOX). nih.govrsc.org

L-MHA is oxidized to KMB by L-α-hydroxy acid oxidase (L-HAOX). nih.govrsc.org

D-MHA is dehydrogenated to KMB by D-2-hydroxy acid dehydrogenase (D-HADH). rsc.org

In the second step, the α-keto acid (KMB) is transaminated to L-methionine by transaminases, which requires an amino group donor, such as glutamine or asparagine. rsc.orgnih.gov

Studies using porcine intestinal epithelial cells (IPEC-J2) showed that cells treated with DL-HMTBA had significantly lower intracellular concentrations of methionine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) compared to those treated with L-Met or DL-Met. nih.gov This suggests that the conversion of DL-HMTBA to L-methionine is a rate-limiting step in its intracellular utilization. nih.gov

The enzymatic machinery required for the conversion of methionine analogues to L-methionine is distributed across various organs, with the liver and kidney being primary sites. nih.gov

Liver and Kidney: These organs are rich in the enzymes needed for conversion. L-α-hydroxy acid oxidase (L-HAOX), which converts L-MHA, is found predominantly in the peroxisomes of liver and kidney cells. nih.govrsc.org The liver is a major site for the metabolism of methionine to produce SAM, the universal methyl donor. researchgate.net In vitro studies with calf liver and kidney tissue have confirmed their ability to convert MHA to methionine. nih.gov

Intestine: The intestine also plays a role in the conversion process. Studies have shown that the gastrointestinal tissues are sites of significant transmethylation and transsulfuration of methionine. nih.gov However, some research suggests that a substantial portion of MHA can be absorbed from the rumen and metabolized by rumen microorganisms or absorbed directly through the rumen wall before reaching other tissues. frontiersin.org

Other Tissues: Conversion of methionine precursors can also occur in other tissues, such as muscle, to support local protein synthesis needs. nih.gov

The following table details the key enzymes and their primary locations involved in the conversion of methionine sources.

Interactive Data Table: Key Enzymes and Locations for Methionine Source Conversion

| Methionine Source | Enzyme | Product | Primary Organ/Tissue Location | References |

| D-Methionine | D-amino acid oxidase (D-AAOX) | 2-keto-4-(methylthio)butanoic acid (KMB) | Liver, Kidney | nih.govrsc.org |

| L-MHA | L-α-hydroxy acid oxidase (L-HAOX) | 2-keto-4-(methylthio)butanoic acid (KMB) | Liver (peroxisomes), Kidney (peroxisomes) | nih.govrsc.org |

| D-MHA | D-2-hydroxy acid dehydrogenase (D-HADH) | 2-keto-4-(methylthio)butanoic acid (KMB) | Most tissues | rsc.org |

| KMB (from all sources) | Transaminases | L-Methionine | Liver, Kidney, Intestine | rsc.orgnih.gov |

Impact on Gene Expression and Intracellular Signaling Pathways

Methionine metabolism is intricately linked to the regulation of gene expression and major intracellular signaling pathways, primarily through its metabolite S-adenosylmethionine (SAM). nih.gov SAM is the principal methyl group donor for a vast array of methylation reactions, including the epigenetic modification of DNA and histones, which directly influences gene transcription. nih.govnih.gov

The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is often referred to as the "methylation index" and serves as a key indicator of cellular methylation potential. nih.govresearchgate.net Fluctuations in dietary methionine can alter this ratio, thereby changing the epigenetic landscape and gene expression profiles. nih.govresearchgate.net For example, methionine supplementation can increase hepatic SAM levels and has been shown to affect the expression of genes involved in fat metabolism in the liver. news-medical.netnih.gov Conversely, methionine restriction can lead to global changes in DNA and histone methylation. nih.govnih.gov

Methionine availability also impacts key signaling pathways that control cell growth, proliferation, and stress responses.

TORC1 Pathway: The Target of Rapamycin (B549165) Complex 1 (TORC1) pathway is a master regulator of cell growth. Methionine, through SAM, activates TORC1. frontiersin.org SAM-dependent methylation of the protein phosphatase 2A (PP2A) leads to TORC1 activation, which promotes protein synthesis and inhibits autophagy. frontiersin.orgresearchgate.net In mammalian systems, a SAM sensor named SAMTOR directly regulates the mTOR pathway. frontiersin.org

GCN2 Pathway: A deficiency in methionine leads to an accumulation of uncharged tRNA, which activates the general control non-derepressible 2 (GCN2) kinase. nih.gov This activation is a key part of the integrated stress response, leading to a global shutdown of protein synthesis while selectively translating stress-responsive transcripts like ATF4. nih.gov

Studies in various animal models have shown that methionine levels can alter the expression of a wide range of genes. In rainbow trout, dietary methionine supplementation increased the hepatic gene expression of growth-related factors like GHR-I and IGF-I. nih.gov In broilers, methionine supplementation influenced the expression of genes related to energy metabolism, such as avian uncoupling protein (avUCP). researchgate.net

The following table summarizes the impact of methionine on key signaling pathways and gene expression.

Interactive Data Table: Influence of Methionine on Signaling and Gene Expression

| Pathway/Process | Effect of Increased Methionine | Effect of Decreased Methionine | Key Mediators | References |

| Epigenetic Modification | Alters DNA and histone methylation patterns | Alters DNA and histone methylation patterns | SAM, SAH, DNMTs, Histone Methyltransferases | nih.govnews-medical.netnih.govnih.gov |

| TORC1 Signaling | Activation | Inhibition | SAM, PP2A, SAMTOR | frontiersin.orgresearchgate.net |

| GCN2 Signaling | No activation | Activation | Uncharged tRNA, GCN2, ATF4 | nih.gov |

| Lipid Metabolism Genes | Alters expression of genes related to fat metabolism | Alters expression of genes related to fat metabolism | - | news-medical.net |

| Growth Axis Genes | Increased expression (e.g., GHR-I, IGF-I) | - | - | nih.gov |

Influence on DNA Transcription and Epigenetic Expression

DL-methionine plays a critical role in cellular metabolism as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological reactions, including the methylation of DNA and histones. nih.govresearchgate.netyoutube.comnih.gov This process is a fundamental epigenetic mechanism that regulates gene transcription and maintains cellular identity without altering the DNA sequence itself. nih.govnih.gov

The availability of methionine directly influences the intracellular concentration of SAM. researchgate.net SAM provides the methyl group that is transferred by DNA methyltransferases (DNMTs) to cytosine bases, typically within CpG dinucleotides, leading to the formation of 5-methylcytosine. researchgate.net This modification in promoter regions of genes is often associated with transcriptional repression. nih.gov

The metabolic pathway begins with the conversion of methionine to SAM, catalyzed by methionine adenosyltransferase (MAT). nih.govnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.govnih.gov SAH is a potent inhibitor of methyltransferase reactions, and its subsequent hydrolysis to homocysteine is crucial for maintaining methylation processes. nih.gov The ratio of SAM to SAH is often considered a "methylation index," reflecting the cell's capacity for methylation. researchgate.net Alterations in dietary methionine can shift this ratio, thereby affecting global and gene-specific DNA methylation patterns and consequently, gene expression. researchgate.net For instance, studies in mice have shown that dietary methionine levels can induce changes in DNA methylation, which in turn affects the expression of genes involved in various physiological processes. nih.gov

Table 1: Key Molecules in Methionine-Mediated Epigenetic Regulation

| Molecule | Role |

| DL-Methionine | Essential amino acid; precursor to SAM. wikipedia.org |

| S-adenosylmethionine (SAM) | The primary methyl group donor for most transmethylation reactions, including DNA methylation. nih.govresearchgate.net |

| S-adenosylhomocysteine (SAH) | Byproduct of methylation; a potent inhibitor of methyltransferases. nih.gov |

| DNA Methyltransferases (DNMTs) | Enzymes that catalyze the transfer of a methyl group from SAM to DNA. researchgate.net |

Activation of Mechanistic Target of Rapamycin (mTOR) Pathway by DL-Methionine

The mechanistic target of rapamycin (mTOR) is a crucial protein kinase that functions as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy status. researchgate.netresearchgate.netmit.edu Methionine, as an essential amino acid, is a key activator of the mTOR complex 1 (mTORC1) signaling pathway. nih.govnih.gov

The activation of mTORC1 by methionine is not sensed by the amino acid directly but rather through its metabolite, S-adenosylmethionine (SAM). nih.govnih.gov A key protein, SAMTOR, has been identified as a cellular sensor for SAM. mit.edunih.gov Under conditions of high methionine and consequently high SAM levels, SAM binds to SAMTOR, which leads to the activation of the mTORC1 signaling cascade. nih.govnih.gov

Furthermore, methionine can activate mTORC1 through the methylation-dependent regulation of phosphatase 2A (PP2A). nih.govfrontiersin.org High intracellular levels of SAM promote the methylation and activation of PP2A. nih.govfrontiersin.org Activated PP2A can then dephosphorylate negative regulators of mTORC1, leading to its activation. nih.govfrontiersin.org

Downstream, activated mTORC1 phosphorylates key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promotes protein synthesis and cell growth. researchgate.netresearchgate.net Studies in various non-human models have demonstrated this effect. For example, in juvenile cobia, dietary supplementation with DL-methionine led to increased phosphorylation of TOR and S6K in dorsal muscle tissue. cambridge.org Similarly, research on non-proteinogenic amino acid analogues of methionine, L-methionine sulfoximine (B86345) (MSO) and DL-Phosphinothricin (PPT), showed they cause a dose-dependent increase in the phosphorylation of S6K1, confirming their role as mTOR activators. researchgate.netresearchgate.netnih.gov

Table 2: Summary of In Vitro/In Vivo Findings on mTOR Activation by DL-Methionine and its Analogues

| Model System | Compound | Key Finding |

| Juvenile Cobia (Rachycentron canadum) | DL-Methionine | Increased phosphorylation of TOR (Ser2448) and S6K (Ser371) in dorsal muscle. cambridge.org |

| Human Hepatocellular Carcinoma Cells (HepG2) | L-Methionine sulfoximine (MSO), DL-Phosphinothricin (PPT) | Dose-dependent increase in the phosphorylation of the mTOR substrate S6K1. researchgate.netresearchgate.net |

| Human Mammary Epithelial Cells (MCF-10A) | L-Methionine | Positively regulates milk protein synthesis through the PI3K-mTOR signaling pathway. nih.gov |

Activation of Integrated Stress Response (ISR) Pathway by Methionine Analogues

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate to adapt to various stress conditions, including amino acid deprivation. nih.govbiorxiv.org The central event of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which reduces global protein synthesis while selectively increasing the translation of specific mRNAs, such as that for the transcription factor ATF4. nih.govnih.govnih.gov

While deficiency of methionine is a known activator of the ISR through the GCN2 kinase, certain methionine analogues can also trigger this pathway. nih.govnih.govembopress.org A study in rainbow trout liver-derived cell lines directly compared the effects of DL-methionine and its analogue, DL-methionine hydroxy analog (MHA). The results showed that while DL-methionine activated the mTOR pathway, MHA supplementation led to the activation of the ISR pathway. researchgate.net This indicates that not all methionine sources are biologically equivalent and that analogues can be perceived by the cell as a stress signal, thereby initiating the ISR. researchgate.net

The activation of the ISR under conditions of methionine deficiency involves the upregulation of ATF4, which in turn drives the transcription of genes containing a C/EBP-ATF response element (CARE). nih.govnih.gov This response helps cells cope with nutrient stress. nih.govnih.gov Interestingly, the response to methionine deficiency can occur through a novel pathway that is independent of GCN2 and eIF2α phosphorylation but still dependent on ATF4, highlighting the unique and essential role of methionine in cellular homeostasis. nih.govnih.gov

Modulation of Endogenous Antioxidant Systems

Precursor Role in Glutathione (B108866) Synthesis and Redox Homeostasis

DL-methionine is a sulfur-containing amino acid that plays a pivotal role in the body's antioxidant defense systems, primarily through its role as a precursor for the synthesis of glutathione (GSH). mdpi.commdpi.com Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and is a key molecule in defending against oxidative stress and maintaining redox homeostasis. nih.gov

The synthesis of GSH is critically dependent on the availability of cysteine. nih.gov Methionine is converted to cysteine via the transsulfuration pathway. nih.gov This metabolic route begins with the conversion of methionine to SAM, which is then converted to SAH and subsequently to homocysteine. nih.gov Homocysteine can then enter the transsulfuration pathway to be irreversibly converted into cysteine, which becomes available for GSH synthesis. nih.gov

In vivo studies in non-human models have confirmed this relationship. For instance, in broilers, dietary supplementation with DL-methionine in excess of nutritional requirements led to higher concentrations of glutathione in the liver and thigh muscle, indicating an improved antioxidant status. mdpi.com This enhancement of the GSH pool helps protect cells from damage caused by reactive oxygen species (ROS), thereby maintaining cellular redox balance. nih.govresearchgate.netnih.gov

Influence on Enzyme Activity (e.g., Superoxide (B77818) Dismutase, Catalase)

Beyond its role in glutathione synthesis, DL-methionine supplementation can also influence the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These enzymes constitute the first line of defense against oxidative stress. nih.gov SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.

Studies in animal models have shown that dietary levels of DL-methionine can modulate the activity of these enzymes. In an experiment with heat-stressed pigs, supplementing the diet with DL-methionine above the standard requirement linearly affected the activity of catalase and glutathione peroxidase in the jejunum. nih.govnih.gov While heat stress itself decreased SOD and catalase activities, appropriate methionine supplementation helped to ameliorate these negative effects, suggesting that methionine supports the endogenous enzymatic antioxidant system under conditions of oxidative stress. nih.govnih.gov

Influence on Immunological Responses in Non-Human Models

Methionine is essential for a properly functioning immune system, influencing both innate and adaptive immunity. scirp.org Its effects are mediated through various mechanisms, including its role in protein synthesis for immune cells and antibodies, its function as a precursor to antioxidant systems that protect immune cells from oxidative damage, and its involvement in regulating lymphocyte proliferation and differentiation. scirp.orgresearchgate.net

Research in various animal models has demonstrated the immunomodulatory effects of DL-methionine.

Immune Organ Development: Methionine supplementation has been shown to support the development of lymphoid organs. In broiler chicks, DL-methionine supplementation during the early stages of life resulted in a significant increase in the weight of the bursa of Fabricius, spleen, and thymus. researchgate.net Adequate methionine levels are crucial for preventing the dysplasia of these vital immune organs. scirp.orgresearchgate.netscirp.org

Humoral and Cellular Immunity: Methionine levels impact both humoral (antibody-mediated) and cellular (T-cell mediated) immunity. scirp.orgscirp.org Appropriate dietary methionine can significantly increase antibody titers in response to challenges. scirp.orgscirp.org It also promotes the proliferation and differentiation of T lymphocytes. mdpi.com Methionine deficiency, conversely, can reduce the relative percentage of T lymphocyte subsets (such as CD3+, CD3+CD8+, and CD3+CD4+) in chickens. mdpi.com

Antioxidant Protection of Immune Cells: As a precursor to glutathione, methionine plays an important role in protecting immune cells from oxidative damage generated during inflammatory responses. mdpi.comscirp.org This antioxidant function is crucial for maintaining the integrity and functionality of lymphocytes. researchgate.net

Table 3: Effects of Methionine Supplementation on Immune Parameters in Non-Human Models

| Animal Model | Effect of Methionine Supplementation |

| Broiler Chickens | Increased relative weight of bursa of Fabricius, spleen, and thymus. scirp.orgresearchgate.netscirp.org |

| Broiler Chickens | Increased serum antibody titers. scirp.orgscirp.org |

| Broiler Chickens | Promotes T lymphocyte proliferation and differentiation. mdpi.com |

| Partridge Shank Broilers | Improved immune function after coccidia challenge. mdpi.com |

| Quails | Improved immunity and antioxidant status under heat stress. researchgate.net |

Environmental Disposition and Ecotoxicological Research Pertaining to the Compound Itself

Environmental Fate and Persistence of Sodium DL-Methionate in Ecosystems

The environmental fate of a chemical compound describes its behavior and transformation within various environmental compartments, including its persistence, degradation, and mobility.

Solubility and Persistence: this compound is characterized by its solubility in water kirbyagri.comfishersci.becamachem.com. This property suggests that if released into the environment, it would primarily partition into the aqueous phase, potentially leading to its distribution in surface water and groundwater. For DL-Methionine, it has been indicated that its persistence in the environment is unlikely, based on available information fishersci.be. This suggests that DL-Methionine, and by extension potentially this compound, may undergo relatively rapid degradation or transformation processes in environmental systems, preventing long-term accumulation. However, specific quantitative data on degradation rates (e.g., half-lives) for this compound in various environmental matrices such as soil, water, or sediment are not extensively detailed in the reviewed literature.

Ecotoxicological Impact Assessments in Aquatic and Terrestrial Systems

Ecotoxicological assessments evaluate the potential adverse effects of chemical substances on non-target organisms and ecosystems.

Aquatic Systems: Studies on the ecotoxicity of DL-Methionine have provided some insights into its potential impact on aquatic life. For instance, in tests conducted on Daphnia magna (a common freshwater invertebrate), the EC50 (median effective concentration) for 48-hour exposure was reported to be greater than 1,000 mg/L kirbyagri.com. The EC50 value represents the concentration of a substance that causes an effect in 50% of the tested population. A high EC50 value, such as the one reported, generally indicates low acute toxicity to this specific aquatic organism.

| Organism Tested | Endpoint | Concentration (mg/L) | Duration (h) | Reference |

| Daphnia magna | EC50 | > 1,000 | 48 | kirbyagri.com |

Terrestrial Systems: Information regarding the ecotoxicological impact of this compound or DL-Methionine on terrestrial organisms, such as soil invertebrates, plants, or microorganisms, is not readily available in the reviewed scientific literature. Further research would be needed to assess potential risks in terrestrial environments.

Methodologies for Environmental Monitoring of Methionine Derivatives

Effective environmental monitoring requires robust analytical methodologies capable of detecting and quantifying target compounds and their derivatives in various environmental matrices. Several techniques are employed for the analysis of methionine and related compounds.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative determination of methionine in various samples, including fermentation broths. It is often employed in conjunction with separation or purification techniques to enhance accuracy, particularly when dealing with complex matrices that may contain interfering substances researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool that can be used for the determination of methionine. However, due to methionine's low volatility, derivatization is typically required to convert it into more volatile compounds suitable for GC analysis chromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that has been applied to the analysis of methionine and its metabolites in various biological and environmental samples acs.orgcreative-proteomics.com. This method is valuable for complex analyses, including the study of metabolic pathways and environmental science applications creative-proteomics.com.

Other Methodologies:

Spectroscopic and Colorimetric Methods: While spectroscopic and colorimetric methods (SMx) can be used for methionine determination, they are often susceptible to matrix effects, such as interference from salts, proteins, and other related analytes, which can influence the accuracy of the results researchgate.net.

Biological Sensors: Research has also explored the development of biological sensors, primarily for medical or biological systems, to detect methionine thuenen.de. The applicability of such sensors for direct environmental monitoring would require further investigation and adaptation.

Challenges in Monitoring: The analysis of methionine derivatives in environmental samples can present challenges, including matrix effects that can interfere with analytical signals researchgate.net. Therefore, methods often require sample preparation, purification, or derivatization steps to ensure reliable and accurate quantification researchgate.netchromatographyonline.com.

Compound List:

this compound

DL-Methionine

Future Research Directions and Challenges

Elucidation of Novel Metabolic Pathways and Regulatory Networks Involving Methionine Salts

While the general metabolic roles of methionine are understood, specific pathways and regulatory networks involving its salts, such as Sodium DL-methionate, remain areas for deeper investigation. Research is needed to uncover how these salts are processed within biological systems, their specific interactions with cellular signaling cascades, and how they might influence broader metabolic regulation thuenen.dersc.orgmdpi.comcreative-proteomics.compnas.org. Understanding these intricate pathways could reveal new therapeutic targets or enhance existing applications. For instance, studies on methionine metabolism in plants and animals show its central role in protein synthesis, methyl-group transfer, and the synthesis of polyamines and ethylene (B1197577), indicating complex interconnections that warrant further exploration for methionine salts pnas.org.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of this compound

The precise characterization of this compound, particularly in complex biological or industrial matrices, necessitates the application of advanced analytical techniques. Future research should focus on leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various imaging modalities for in situ analysis researchgate.netchemicalbook.comchemicalbook.comresearchgate.netresearchgate.netnih.gov. These methods can provide detailed structural information and allow for the study of the compound's behavior in its native environment, offering insights into its interactions and transformations. For example, NMR spectroscopy has been used to monitor the oxidation of DL-methionine researchgate.net, and GC-MS is employed for the determination of methionine and its derivatives in food matrices researchgate.netnih.gov. The development of enhanced NMR techniques, like dissolution Dynamic Nuclear Polarization (DNP) NMR, shows promise for chiral recognition studies of DL-methionine enantiomers uab.catacs.org.

Optimization of Biotechnological Production Methods for Enhanced Purity and Yield

While chemical synthesis remains a primary method for producing DL-methionine, biotechnological approaches, such as microbial fermentation, offer environmentally friendlier alternatives with the potential for producing specific enantiomers thuenen.deacrossbiotech.comallaboutfeed.netupenn.eduresearchgate.net. Future research should concentrate on optimizing these biotechnological production methods to improve purity and yield. This includes strain development, media optimization, and process engineering for microorganisms like Corynebacterium glutamicum or Bacillus thuringiensis scirp.orgupenn.edufrontiersin.org. For instance, studies have explored optimizing fermentation conditions for Bacillus thuringiensis EC1 to enhance methionine production, achieving yields of 3.18 mg/ml under optimized conditions scirp.org. Further research into genetic engineering and metabolic pathway manipulation could also lead to more efficient and cost-effective production of this compound researchgate.netfrontiersin.org.

Deeper Investigation into Stereo-specificity and Enantiomeric Utilization of Methionine Forms

Methionine exists as two enantiomers, D-methionine and L-methionine, with DL-methionine being a racemic mixture. While L-methionine is the biologically active form for protein synthesis, D-methionine can be converted to L-methionine in vivo veterinaryworld.orgontosight.ainih.govwattagnet.comresearchgate.netchemicalbook.comtandfonline.com. Future research should delve deeper into the stereo-specificity and differential utilization of these enantiomers. Understanding the specific roles and metabolic fates of each isomer, as well as developing more efficient methods for enantiomeric separation or stereoselective synthesis, is crucial for applications requiring specific isomeric forms thuenen.demdpi.comgoogle.comresearchgate.net. For example, studies have investigated the comparative efficacy and metabolism of D- and L-methionine in broiler chickens, indicating that L-methionine generally has higher bioavailability tandfonline.com, while DL-methionine can also be effectively utilized, with the D-isomer being converted to the L-form veterinaryworld.orgwattagnet.com.

Computational Modeling and Simulation of DL-Methionate Systems and Their Interactions

Computational modeling and simulation techniques offer powerful tools for understanding the behavior of this compound at a molecular level. Future research should leverage these methods to investigate its phase transitions, crystal habits, and interactions with other molecules or biological targets acs.orgnih.govresearchgate.netcuni.cznih.govrsc.org. Molecular dynamics simulations, for instance, are being used to elucidate the mechanisms of phase transitions in DL-methionine, distinguishing between concerted and molecule-by-molecule mechanisms acs.orgnih.govnih.govrsc.org. Furthermore, computational studies, including DFT calculations, are valuable for predicting interactions with metal complexes and understanding binding preferences, which can inform drug design and material science applications rsc.orgcuni.cz.

Q & A

Basic: What analytical techniques are validated for quantifying Sodium DL-methionine purity in experimental settings?

To ensure accurate quantification, methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) are recommended. These techniques should align with pharmacopeial standards (e.g., USP, EP) for traceability . Method validation must include parameters like specificity, linearity, precision, and accuracy, particularly when used in drug development or quality control (QC) applications . For derivatives like Ethyl DL-methionate hydrochloride, complementary techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography may resolve structural ambiguities .

Basic: What safety protocols are essential for handling Sodium DL-methionine in laboratory environments?

While classified as non-hazardous under CLP regulations , standard precautions include:

- Ventilation : Use fume hoods during prolonged handling.

- Personal Protective Equipment (PPE) : Gloves and safety goggles to prevent skin/eye contact.

- First Aid : Immediate rinsing with water for eye exposure and medical consultation for ingestion . Stability under varying temperatures and humidity should also be monitored to avoid decomposition .

Advanced: How can researchers address contradictions in spectroscopic data when characterizing Sodium DL-methionine derivatives?

Discrepancies in FT-IR , NMR , or MS data often arise from impurities, stereoisomerism, or solvent interactions. To resolve these:

- Cross-Validation : Combine multiple techniques (e.g., tandem MS with 2D-NMR) to confirm molecular structure .

- Collaborative Analysis : Engage computational chemists to model predicted spectra versus experimental data .

- Sample Recrystallization : Purify derivatives using gradient crystallization to isolate stereoisomers .

Advanced: What experimental designs are optimal for studying Sodium DL-methionine’s pharmacokinetics in in vitro models?

- Tracer Studies : Use isotopically labeled Sodium DL-methionine (e.g., ¹³C or ²H) to track absorption and metabolism via LC-MS .

- Dose-Response Curves : Assess bioavailability across physiological pH ranges (4.0–7.4) to simulate gastrointestinal conditions .

- Cell-Based Assays : Employ Caco-2 cell monolayers to evaluate transmembrane transport efficiency .

Basic: How is Sodium DL-methionine synthesized, and what purity benchmarks are critical for research use?

Synthesis typically involves neutralizing DL-methionine with sodium hydroxide, followed by crystallization. Purity must exceed 98% (validated by elemental analysis and chiral chromatography) to avoid confounding experimental results . Trace metal content (e.g., Pb, As) should comply with ICH Q3D guidelines for biomedical studies .

Advanced: What strategies mitigate batch-to-batch variability in Sodium DL-methionine for longitudinal studies?

- Batch Characterization : Perform Karl Fischer titration for moisture content and ICP-MS for elemental impurities .

- Stability Chambers : Store samples under controlled conditions (25°C/60% RH) and monitor degradation via accelerated stability testing .

- Interlaboratory Calibration : Use certified reference materials (CRMs) to harmonize analytical protocols across cohorts .

Basic: What are the key regulatory considerations for using Sodium DL-methionine in preclinical studies?

Compliance with REACH and Good Laboratory Practice (GLP) is mandatory. Documentation must include:

- Certificate of Analysis (CoA) with CAS 59-51-8 verification .

- Ethical Approvals : For animal studies, ensure adherence to OECD 423 or equivalent guidelines .

Advanced: How can computational models enhance the study of Sodium DL-methionine’s interactions in biological systems?

- Molecular Dynamics (MD) Simulations : Predict binding affinities with transporters like LAT1 or enzymes like methionine adenosyltransferase .

- QSAR Modeling : Corrogate structure-activity relationships to design analogs with improved metabolic stability .

- Docking Studies : Map interactions with cytochrome P450 isoforms to assess potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.